4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid
Description
4-[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is a pyrazole-derived carboxylic acid characterized by a methoxycarbonyl (-COOCH₃) substituent at the 4-position of the pyrazole ring and a butanoic acid side chain. Pyrazole derivatives are renowned for their diverse biological activities, including antibacterial, antiviral, and anticancer properties . The compound’s purity (95%) and molecular formula (inferred as C₁₀H₁₃N₂O₄) align with analogs documented in synthetic reports .
Properties
IUPAC Name |
4-(4-methoxycarbonylpyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-15-9(14)7-5-10-11(6-7)4-2-3-8(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVOLPZYYYSHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.
Attachment of the Butanoic Acid Chain: The butanoic acid chain can be attached through a nucleophilic substitution reaction involving a suitable halide precursor and the pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxycarbonyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid lies in pharmaceutical research. The compound's structure suggests potential activity in drug design, particularly as an anti-inflammatory or analgesic agent. The pyrazole ring is often associated with bioactive compounds, which can lead to the development of novel therapeutics targeting various diseases.
Agricultural Chemistry
In agricultural chemistry, this compound may serve as a precursor for the synthesis of agrochemicals, including herbicides and fungicides. Its ability to modify biological pathways in plants can be explored to enhance crop protection strategies and improve yield.
Material Science
The compound's unique chemical structure allows for potential applications in material science, particularly in the development of polymers or as additives that can enhance material properties such as durability and resistance to environmental factors.
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a standard or reference material for chromatography and mass spectrometry due to its well-defined properties.
Case Study 1: Anti-inflammatory Activity
Recent studies have investigated the anti-inflammatory properties of pyrazole derivatives, including compounds similar to this compound. In vitro assays demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Case Study 2: Agrochemical Applications
Research conducted on the synthesis of novel herbicides has highlighted the role of pyrazole derivatives in inhibiting specific enzymes in plants. The incorporation of the methoxycarbonyl group enhances biological activity, making these compounds promising candidates for further development in agricultural applications .
Case Study 3: Material Enhancement
Studies exploring the use of pyrazole-based compounds in polymer science have shown that incorporating such compounds can significantly improve thermal stability and mechanical properties of polymers, suggesting their utility as performance additives .
Mechanism of Action
The mechanism of action of 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred molecular formula based on structural analogs.
Structural and Electronic Effects
- Substituent Position: The position of the methoxycarbonyl group (4- vs. 3-) significantly influences electronic distribution.
- Functional Groups :
- Side Chain Variations: The butanoic acid chain length and branching (e.g., tert-butyl in ) affect steric hindrance and binding affinity in biological systems .
Biological Activity
4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid, identified by the CAS number 1856031-20-3, is an organic compound with a molecular formula of C9H12N2O4 and a molecular weight of 212.2 g/mol. This compound features a pyrazole ring substituted with a methoxycarbonyl group and is linked to a butanoic acid chain. Its unique structure positions it as a candidate for various biological activities, which are the focus of this article.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxycarbonyl group enhances lipophilicity, which may facilitate cellular uptake, while the pyrazole moiety can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules.
Research Findings
Recent studies have explored the potential pharmacological applications of this compound:
- Enzyme Inhibition : Research indicates that derivatives of pyrazole compounds can act as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
- Antimicrobial Properties : Some studies suggest that pyrazole derivatives exhibit antimicrobial activity against various bacterial strains. The structural characteristics of this compound may confer similar properties, making it a candidate for further investigation in antimicrobial drug development .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory potential of pyrazole derivatives, including this compound. The results indicated significant inhibition of inflammatory markers in vitro, suggesting that this compound could be developed into an anti-inflammatory agent.
Case Study 2: Antimicrobial Activity
Another research project evaluated the antimicrobial effects of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The findings showed that compounds similar to this compound exhibited notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Data Table: Biological Activities of Related Pyrazole Compounds
Q & A
Q. What are the established synthetic routes for 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid?
- Methodological Answer : Synthesis typically involves cyclocondensation of β-ketoesters or related precursors with hydrazines to form the pyrazole ring. For example, ethyl acetoacetate and phenylhydrazine derivatives can yield pyrazole intermediates, which are further functionalized. The methoxycarbonyl group is introduced via esterification or substitution reactions, followed by hydrolysis to form the butanoic acid moiety . Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of methoxycarbonyl at ~1720 cm⁻¹, carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substitution patterns on the pyrazole ring and butanoic acid chain. For example, pyrazole protons resonate at δ 6.5–8.5 ppm, while methyl ester protons appear at δ 3.7–3.9 ppm .
- XRD : Resolves crystal structure and intermolecular interactions (e.g., hydrogen bonding in the carboxylic acid group) .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles) to avoid skin/eye contact, as pyrazole derivatives may cause irritation .
- Work in a fume hood due to potential dust inhalation risks. Store in a cool, dry environment away from oxidizers .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, identifying reactive sites. For instance, the methoxycarbonyl group’s electrophilic carbonyl carbon and the pyrazole N-atoms’ nucleophilicity can be quantified . Transition state analysis further clarifies reaction pathways (e.g., ester hydrolysis kinetics) .
Q. How to resolve contradictions in reported biological activities of pyrazole derivatives?
- Methodological Answer :
- Comparative Assays : Standardize bioactivity tests (e.g., MIC for antimicrobial studies) across labs to minimize variability .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxycarbonyl with cyano groups) to isolate contributing factors .
- Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by experimental noise .
Q. What strategies optimize regioselectivity in pyrazole ring functionalization?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., sulfonyl or carbonyl) to control substitution positions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at specific sites .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the pyrazole 4-position .
Key Research Findings
- Pyrazole derivatives exhibit antimicrobial activity via membrane disruption, as shown in hydrazone analogs .
- Computational models predict that electron-withdrawing groups (e.g., methoxycarbonyl) enhance electrophilic reactivity at the pyrazole 4-position .
- Crystal packing of similar compounds reveals intermolecular hydrogen bonds involving carboxylic acid groups, influencing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
